![molecular formula C23H22N6O3S B2602000 N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-95-8](/img/structure/B2602000.png)
N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridazine ring, and a benzamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the formation of the triazolopyridazine core, followed by the introduction of the benzamide group. The process often begins with the cyclization of appropriate precursors to form the triazole ring, which is then fused with a pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the triazole ring, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different pharmacological properties .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds similar to N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have shown selective inhibition of various kinases involved in cancer progression. Specifically, studies have demonstrated that modifications at the 2 and 6 positions of the triazole ring can lead to potent inhibitors of c-Met kinase, a target in cancer therapy .
Enzyme Inhibition
The compound has been reported to inhibit key enzymes involved in nucleic acid synthesis. This inhibition is crucial for the development of anticancer agents as it disrupts the proliferation of cancer cells . Molecular docking studies have supported these findings by illustrating the binding interactions between the compound and target enzymes.
Antifibrotic Properties
This compound has also been investigated for its antifibrotic effects. Similar compounds have shown promise in modulating TGF-β signaling pathways, which are implicated in fibrosis and cancer . This suggests that the compound could be beneficial in treating fibrotic diseases.
Pharmacokinetics and Bioavailability
Studies on related triazole derivatives indicate favorable pharmacokinetic properties, such as oral bioavailability and metabolic stability. These characteristics are essential for the development of effective therapeutic agents . The structural features of this compound may similarly contribute to its bioavailability.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the thioether functional group.
- Amide bond formation with benzoyl derivatives.
These synthetic methods allow for modifications that can enhance biological activity and selectivity .
Case Study 1: Inhibition of c-Met Kinase
A study involving a series of triazolo-pyridazine derivatives demonstrated that specific substitutions at critical positions led to compounds with IC50 values in the low nanomolar range against c-Met kinase. Such findings highlight the potential of this compound as a candidate for further development in cancer therapy .
Case Study 2: Antifibrotic Mechanisms
In vitro studies have shown that related compounds can effectively inhibit TGF-β signaling pathways in fibroblasts. This suggests that this compound may also possess similar antifibrotic properties .
Mecanismo De Acción
The mechanism of action of N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation or inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with antiviral and antimicrobial activities.
1,3,4-Thiadiazole Derivatives: Known for their cytotoxic properties and potential as anticancer agents.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Investigated for their dual c-Met/VEGFR-2 inhibitory activities and antiproliferative effects.
Uniqueness
N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound with a wide range of applications in scientific research and drug development .
Actividad Biológica
N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a triazole and pyridazine moiety through a thioether bridge . This unique structural configuration allows for diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C26H25N3O3S |
Molecular Weight | 459.56 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. Key mechanisms include:
- Inhibition of Kinases: Similar compounds have shown efficacy in targeting kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation .
- Antioxidant Activity: The presence of the triazole moiety suggests potential antioxidant properties, which can mitigate oxidative stress-related damage in cells .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity: Studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties: The compound's thioether linkage may enhance its antimicrobial efficacy. Research on related triazole derivatives has shown significant antibacterial and antifungal activities against pathogenic strains .
- Anti-inflammatory Effects: The benzamide structure is often associated with anti-inflammatory properties, suggesting that this compound may also modulate inflammatory responses .
Case Study 1: Anticancer Efficacy
A study investigating the structure-activity relationship (SAR) of triazole derivatives found that modifications at the benzamide position significantly enhanced anticancer activity against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM against MCF-7 cells.
Case Study 2: Antimicrobial Activity
In a comparative study of various triazole compounds, this compound showed moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.
Propiedades
IUPAC Name |
N-[2-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-32-18-10-6-5-9-17(18)25-21(30)15-33-22-12-11-19-26-27-20(29(19)28-22)13-14-24-23(31)16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRYJMJBQFQRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.